6-Aminoquinoline-5,8-dione

Descripción

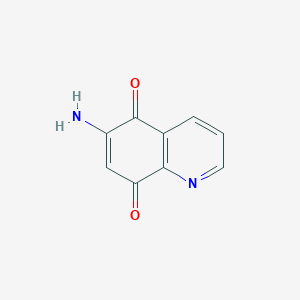

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-aminoquinoline-5,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c10-6-4-7(12)8-5(9(6)13)2-1-3-11-8/h1-4H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVLEAPAWPQEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=C(C2=O)N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291632 | |

| Record name | 6-aminoquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24149-57-3 | |

| Record name | 5, 6-amino | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-aminoquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Aminoquinoline 5,8 Dione and Its Derivatives

Strategic Precursor Synthesis and Functionalization

The creation of the foundational quinoline-5,8-dione structure is a critical first step, often starting from more readily available precursors.

Synthesis of Quinoline-5,8-dione Core from 8-Hydroxyquinoline and Other Precursors

A prevalent method for preparing the quinoline-5,8-dione core involves the oxidation of 8-hydroxyquinoline. google.comgoogle.com Photo-oxidation, in particular, has emerged as a high-yield process. This method utilizes actinic radiation in an organic solvent with a sensitizer (B1316253) to convert 8-hydroxyquinolines into an intermediate hydroperoxide, which then decomposes to the desired quinoline-5,8-dione. google.com This approach is notable as it was not previously considered for heterocyclic compounds like quinoline (B57606) due to concerns about potential side reactions with the pyridine (B92270) nucleus. google.com

Alternative precursors and methods include the oxidation of 5-amino-8-hydroxyquinoline with dichromate, though this requires more complex starting materials. google.com Other routes involve cycloaddition reactions between p-benzoquinone and substituted dienes, or starting from materials like 2,5-dimethoxyaniline (B66101) and methylacrylic acid esters. google.com

Halogenated Quinoline-5,8-dione Intermediates (e.g., 7-bromoquinoline-5,8-dione)

Halogenated quinoline-5,8-diones are key intermediates for further functionalization. For instance, 7-bromoquinoline-5,8-dione can be synthesized and subsequently used in nucleophilic amination reactions. researchgate.net The synthesis of related compounds, such as 6-bromo-7-methoxyquinoline-5,8-dione, is achieved through the direct electrophilic bromination of 7-methoxyquinoline-5,8-dione. Reagents like bromine in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF) are effective for this transformation, with the electron-withdrawing quinone and electron-donating methoxy (B1213986) groups directing the bromination to the C6 position.

| Intermediate | Precursor | Reagents and Conditions | Yield |

| Quinoline-5,8-dione | 8-Hydroxyquinoline | Photo-oxidation, sensitizer | High |

| 7-Bromoquinoline-5,8-dione | Not specified | Not specified | Not specified |

| 6-Bromo-7-methoxyquinoline-5,8-dione | 7-Methoxyquinoline-5,8-dione | Br₂ in acetic acid at 0–5°C | 65–72% |

| 6-Bromo-7-methoxyquinoline-5,8-dione | 7-Methoxyquinoline-5,8-dione | NBS in DMF, nitrogen atmosphere | 68–75% |

Direct Synthesis Routes and Reaction Mechanisms

The introduction of the amino group at the C6 position is a pivotal step in the synthesis of the target compound and its derivatives.

Nucleophilic Amination Reactions at C6 Position

Direct nucleophilic amination is a common strategy to introduce the amino group at the C6 position of the quinoline-5,8-dione core. This can be achieved by reacting a suitable precursor, such as 7-bromoquinoline-5,8-dione, with various amines or aryl sulfonamides. researchgate.net These reactions typically proceed to afford the corresponding 6-amino substituted derivatives in good yields. researchgate.net

Palladium-Catalyzed Amination Strategies

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, offers a versatile and efficient method for forming C-N bonds. mdpi.com This strategy is widely used for the amination of various haloquinolines, including 6-bromoquinoline. mdpi.com The choice of palladium catalyst, ligands (such as BINAP or DavePhos), solvent, and base is crucial for the success of these reactions, especially when dealing with sterically hindered amines. mdpi.comnih.gov While there is extensive literature on the Pd-catalyzed amination of other positions on the quinoline ring, its application for the direct synthesis of 6-aminoquinoline-5,8-dione from a halogenated precursor at the C6 position is a logical extension of these established methods. mdpi.com

Comprehensive Derivatization Strategies of the Quinone Core

The quinoline-5,8-dione scaffold is amenable to a wide range of derivatization reactions, allowing for the synthesis of a diverse library of compounds. nih.gov These modifications can be introduced at various positions on the quinone ring. For instance, new 6-substituted quinoline-5,8-dione derivatives have been synthesized to act as color formers. rsc.org

Furthermore, the synthesis of novel 7-amino-6-chloro-2-methylquinoline-5,8-dione (B8336876) and 7-alkoxy-2-methylquinoline-5,8-diones highlights the potential for multi-functionalization of the core structure. acs.org The reactivity of the quinone system also allows for transformations such as the conversion to an ortho-quinone derivative upon metal ion complexation in protic solvents. researchgate.net The introduction of various substituents at the C2 position of 6,7-dichloro-5,8-quinolinedione has also been explored. mdpi.com These derivatization strategies are crucial for tuning the electronic and steric properties of the molecule, which is essential for various applications, including the development of new therapeutic agents. nih.govnih.gov

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the this compound core is characterized by its susceptibility to both electrophilic and nucleophilic attacks, allowing for the introduction of various functional groups onto the quinoline ring.

Electrophilic Aromatic Substitution: The electron-donating amino group at the C6 position activates the ring towards electrophilic substitution, primarily directing incoming electrophiles to the adjacent C7 position. A key example of this is bromination. The reaction of this compound with electrophilic bromine sources like elemental bromine (Br₂) or N-bromosuccinimide (NBS) regioselectively installs a bromine atom at the C7 position. This transformation proceeds through a bromonium ion intermediate that attacks the electron-rich C7 position, with the C6-amino group providing the necessary directing effect.

| Reaction | Reagents | Solvents | Conditions | Product |

| Bromination | Br₂ or NBS | Acetic acid, Ethanol (B145695), Chloroform | 25–60°C, 4–12 hours | 6-Amino-7-bromoquinoline-5,8-dione (B8093216) |

Nucleophilic Substitution Reactions: The quinone moiety of this compound and its derivatives makes the ring susceptible to nucleophilic attack. Nucleophilic substitution reactions often occur on derivatives where a leaving group, such as a halogen, has been installed. For instance, the bromine atom in 6-amino-7-bromoquinoline-5,8-dione can be displaced by various nucleophiles. Studies on related quinolinediones show that amines and thiols can serve as effective nucleophiles to introduce new amino and thioether functionalities. andrews.edu

Furthermore, direct nucleophilic addition to the quinoline-5,8-dione core is possible. The reaction of quinoline-5,8-dione with nucleophiles like mercaptans or amines, followed by oxidation, can yield substituted derivatives. andrews.edu In the context of this compound, this reactivity allows for the synthesis of a diverse array of derivatives by coupling different alkyl- or aryl-amino fragments at either the C6- or C7-positions. nih.gov

| Reaction Type | Starting Material | Nucleophile | Typical Conditions | Product Class |

| Nucleophilic Addition | Quinoline-5,8-dione | Alkyl/Aryl Amines, Mercaptans | Addition followed by oxidation (e.g., NaIO₄) | 6,7-bis(alkylamino/alkylthio)quinoline-5,8-dione andrews.edu |

| Nucleophilic Aromatic Substitution | 6-Amino-7-bromoquinoline-5,8-dione | Amines, Thiols | Basic conditions | 6,7-Disubstituted-aminoquinoline-5,8-dione |

Annulation Reactions for Expanded Ring Systems

Annulation reactions utilize the existing this compound framework to construct fused, polycyclic systems. A prominent example is the synthesis of phenazine (B1670421) derivatives, which are themselves a class of biologically significant compounds. researchgate.net

The condensation of o-quinones (such as quinoline-5,8-dione) with o-phenylenediamines is a direct method for forming the phenazine ring system. rasayanjournal.co.in This reaction involves the formation of new carbon-nitrogen bonds, effectively fusing a new benzene (B151609) ring onto the quinone portion of the molecule. This strategy has been used to synthesize a variety of benzo[a]phenazines and pyrido-phenazine derivatives. rasayanjournal.co.inrsc.org The reaction can be carried out under various conditions, including in acetic acid or through solvent-free solid-state methods, which align with green chemistry principles. rasayanjournal.co.in

| Reactant 1 | Reactant 2 | Reaction Type | Resulting Ring System |

| Quinoline-5,8-dione | o-Phenylenediamine | Condensation/Annulation | Pyrido[3,4-b]phenazine-5,12-dione |

This synthetic route is highly valuable as it transforms the quinolinedione scaffold into more complex, rigid, and planar heterocyclic systems, significantly altering the molecule's steric and electronic properties.

Side-Chain Modifications at the Amino Group

The primary amino group at the C6 position of this compound serves as a versatile handle for introducing a wide variety of side chains through well-established chemical transformations. These modifications can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen-bonding capacity. Drawing parallels from modifications of other amino-substituted heterocycles like primaquine, several key reactions can be applied. nih.govresearchgate.net

Common modifications include:

Acylation: Reaction with acid chlorides or anhydrides to form amides. This can introduce both simple alkyl and complex aryl moieties. researchgate.net

Formation of Ureas and Carbamates: Reaction with isocyanates or chloroformates, respectively, to yield urea (B33335) or carbamate (B1207046) derivatives. These reactions allow for the introduction of diverse substituent groups. nih.gov

Reductive Alkylation: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. nih.gov

These modifications are crucial for structure-activity relationship (SAR) studies, as they allow for the systematic exploration of how different functional groups attached to the C6-amino position influence biological activity. researchgate.net

| Modification Type | Reagent Class | Functional Group Introduced | Purpose |

| Acylation | Acid chlorides, Anhydrides | Amide | Introduce acyl groups, alter electronic properties. researchgate.net |

| Urea Formation | Isocyanates | Urea | Introduce substituted amino groups, enhance H-bonding. nih.gov |

| Carbamate Formation | Chloroformates | Carbamate | Introduce alkoxycarbonyl groups. nih.gov |

| Reductive Alkylation | Aldehydes, Ketones | Secondary/Tertiary Amine | Introduce alkyl groups without changing charge state. nih.gov |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to reduce environmental impact, minimize waste, and improve efficiency. ijpsjournal.comresearchgate.net These approaches often focus on the use of alternative catalysts, energy sources, and environmentally benign solvents. acs.orgzenodo.org

Green Catalysts:

Nanocatalysts: The use of nanocatalysts, such as those based on iron (Fe₃O₄), zinc (ZnO), copper (Cu), and nickel (Ni), has gained significant traction. nih.govacs.org These catalysts offer high surface area, enhanced reactivity, and the potential for recovery and reuse, making them economically and environmentally attractive. researchgate.netnih.gov For example, Fe₃O₄ nanoparticles have been used to catalyze the synthesis of pyrimido[4,5-b]quinolones in water, a green solvent. nih.gov

Solid Acid Catalysts: Materials like polymer-bound sulfonic acid or sulfonated rice husk ash provide a heterogeneous catalytic system that is easily separable from the reaction mixture, simplifying purification and reducing waste. researchgate.net

Alternative Energy Sources and Solvents:

Microwave-Assisted Synthesis (MAS): Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. tandfonline.com

Green Solvents: There is a strong emphasis on replacing hazardous organic solvents. Water and ethanol are frequently used as green solvents for quinoline synthesis. researchgate.nettandfonline.com Deep Eutectic Solvents (DESs) are also emerging as viable and environmentally friendly reaction media. ijpsjournal.com

Solvent-Free Reactions: Conducting reactions under solvent-free or solid-state conditions minimizes solvent use and waste, representing a highly green approach. rasayanjournal.co.inresearchgate.net

These sustainable methods are primarily applied to the construction of the core quinoline ring, such as through the Friedländer synthesis, but the principles are broadly applicable to the derivatization of compounds like this compound. ijpsjournal.comresearchgate.net

Sophisticated Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR for Complex Structures)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of quinoline-5,8-dione derivatives. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of protons and carbon atoms in the molecule. For instance, in derivatives of the quinoline (B57606) scaffold, signals for protons at the 5th, 7th, and 8th positions of the quinoline ring can be specifically assigned based on their chemical shifts and coupling constants nih.gov.

To resolve complex structures and unambiguously assign all signals, two-dimensional (2D) NMR techniques are frequently employed.

COSY (Correlation Spectroscopy): This experiment is crucial for establishing the connectivity of hydrogen atoms by identifying spin-spin coupling between neighboring protons, which is particularly useful for assigning protons within the quinoline ring system nih.govresearchgate.net.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, simplifying the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different fragments of a molecule and assigning quaternary carbons, such as the carbonyl carbons (C5 and C8) and the substituted carbons (C6) in the quinoline-5,8-dione core mdpi.com.

In studies of related 6,7-dichloro-5,8-quinolinedione derivatives, 2D NMR was essential for full spectral assignment. When HMBC correlations to certain carbons were not observed, computational simulations using the Gauge-Independent Atomic Orbital (GIAO) method were used to support the assignment of carbon chemical shifts mdpi.com.

| Technique | Application for Quinoline-5,8-dione Scaffold | Typical Observations |

| ¹H NMR | Identifies chemical environment and multiplicity of protons. | Aromatic protons on the quinoline ring appear in the δ 7.0-9.0 ppm range. The amino group protons can appear as a broad singlet. |

| ¹³C NMR | Determines the chemical environment of all carbon atoms. | Carbonyl carbons (C5, C8) are highly deshielded, appearing in the δ 170-185 ppm range mdpi.com. |

| COSY | Establishes proton-proton (H-H) connectivity. | Cross-peaks confirm vicinal coupling between adjacent protons on the aromatic rings nih.govresearchgate.net. |

| HSQC/HMBC | Maps proton-carbon (H-C) correlations. | Confirms C-H attachments and long-range connectivity, crucial for assigning quaternary carbons and linking substituents mdpi.com. |

Advanced Mass Spectrometry for Complex Adducts and Metabolites (e.g., High-Resolution MS, MS/MS)

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elemental composition of 6-aminoquinoline-5,8-dione and for identifying its complex adducts and metabolites.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of <5 ppm), allowing for the unambiguous determination of a compound's elemental formula mdpi.comnih.gov. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions of the target molecule with minimal fragmentation mdpi.com. For the related 6-aminoquinoline (B144246), the top peak in the mass spectrum corresponds to the molecular ion (m/z 144) nih.gov.

Tandem Mass Spectrometry (MS/MS) is used to further probe the structure of the parent ion. In this technique, the molecular ion is isolated, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, which is invaluable for distinguishing between isomers and identifying the structures of unknown metabolites nih.gov. For example, in the biotransformation of related heterocyclic amines, HRMS combined with MS/MS has been used to characterize the elemental composition and structure of novel metabolites formed through oxidation and other enzymatic reactions nih.gov. The identification of these metabolites provides crucial insights into the metabolic pathways and potential detoxification routes nih.gov.

| Technique | Application for this compound | Information Obtained |

| HRMS (e.g., ESI, APCI) | Precise mass determination. | Confirms elemental composition (C₉H₆N₂O₂) and molecular weight (174.16 g/mol ) mdpi.com. |

| MS/MS | Structural analysis of parent ions and fragments. | Provides a fragmentation pattern that helps elucidate the core structure and identify sites of metabolism or adduct formation nih.gov. |

| LC-MS/MS | Separation and analysis of complex mixtures. | Allows for the detection and structural identification of metabolites in biological samples like cell extracts or urine nih.govmdpi.com. |

Single-Crystal X-ray Diffraction for Precise Molecular Architecture

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional molecular structure of a compound in the solid state. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For quinoline derivatives, X-ray crystallography has been used to confirm molecular structures and understand their solid-state packing. In studies of related 8-aminoquinoline (B160924) amides, X-ray analysis revealed the exact conformation of the molecule, including the perpendicular orientation of the planar quinoline moiety relative to the rest of the molecular scaffold mdpi.com. Similarly, for fluorescent amino-quinoline derivatives, X-ray analysis has demonstrated the planarity between the quinoline ring and an attached phenyl ring, which is responsible for high fluorescence emission in the solid state nih.govresearchgate.net. This level of structural detail is essential for understanding structure-property relationships and for rational drug design.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis (e.g., UV-Vis, Fluorescence Quantum Yields)

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides key insights into the electronic structure and photophysical properties of molecules like this compound.

UV-Vis Spectroscopy measures the absorption of light as a function of wavelength, revealing information about the electronic transitions within the molecule. The position and intensity of absorption bands are characteristic of the compound's π-conjugated system. For aminoquinoline derivatives, UV-Vis spectroscopy is used to study their electronic properties and interactions with other molecules, such as metal ions. The formation of a complex between a derivative and a metal ion like Cu²⁺ can induce a noticeable shift in the absorption spectrum, which allows for the study of chelation activity nih.gov.

Fluorescence Spectroscopy investigates the light emitted by a molecule after it has absorbed light. Many aminoquinoline derivatives are fluorescent, and their emission properties are often sensitive to the surrounding environment. This phenomenon, known as solvatochromism, where the emission wavelength changes with solvent polarity, is a hallmark of molecules with an intramolecular charge transfer (ICT) character nih.govresearchgate.net. The fluorescence quantum yield (ΦF) , which is the ratio of photons emitted to photons absorbed, is a critical measure of a fluorophore's efficiency. For some amino-quinoline derivatives, the quantum yield is high in non-polar solvents but significantly lower (quenched) in polar solvents, making them useful as environment-sensitive probes nih.govresearchgate.net.

| Property | Technique | Information for Aminoquinoline Derivatives |

| Electronic Absorption | UV-Vis Spectroscopy | Characterizes π-π* and n-π* electronic transitions. Used to monitor interactions, such as metal chelation nih.gov. |

| Electronic Emission | Fluorescence Spectroscopy | Detects fluorescence and measures emission wavelength. Can show solvatochromism, indicating sensitivity to solvent polarity nih.govresearchgate.net. |

| Emission Efficiency | Quantum Yield Measurement | Quantifies the efficiency of the fluorescence process. Values can be high in non-polar environments and low in polar ones nih.govresearchgate.netresearchgate.net. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Advanced Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy is particularly effective for analyzing the quinoline-5,8-dione scaffold. The most diagnostic region in the IR spectrum is typically the carbonyl (C=O) stretching region (1650–1700 cm⁻¹). The position and number of carbonyl bands can help distinguish between isomers. For example, in related compounds, derivatives with a substituent at the C-6 position exhibit a single C=O stretching peak, whereas 7-substituted isomers show two separate peaks in this region mdpi.com. The N-H stretching vibrations of the amino group are also readily identified, typically appearing in the 3200-3500 cm⁻¹ range.

FT-Raman Spectroscopy provides complementary information to FT-IR. The complete vibrational assignment of related molecules like 5-aminoquinoline has been achieved by combining data from both FT-IR and FT-Raman spectra with theoretical DFT calculations nih.gov. This comprehensive analysis allows for the confident assignment of various vibrational modes, including C-N stretching, C-H bending, and skeletal vibrations of the quinoline ring system mdpi.com.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| Amino (N-H) | Stretching | 3200-3500 | nih.gov |

| Carbonyl (C=O) | Stretching | 1650-1700 | mdpi.com |

| Aromatic C=C/C=N | Stretching | 1400-1600 | mdpi.comnih.gov |

| C-N | Stretching | 1230-1325 | mdpi.com |

Theoretical and Computational Investigations of 6 Aminoquinoline 5,8 Dione

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics and chemical behavior of 6-aminoquinoline-5,8-dione. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's optimized geometry and electronic properties. mdpi.comdergipark.org.tr DFT, particularly with functionals like B3LYP, is frequently used to calculate the electronic structures of quinoline-5,8-dione derivatives. mdpi.comdergipark.org.tr

These calculations provide a basis for understanding the molecule's reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are especially crucial. They help determine the chemical reactivity and kinetic stability of the molecule. For the broader class of quinoline-5,8-diones, the LUMO orbitals are typically delocalized at the 5,8-quinolinedione (B78156) scaffold, indicating this region's susceptibility to nucleophilic attack. mdpi.com The distribution of HOMO, in contrast, is more dependent on the specific substituents attached to the quinone ring. mdpi.com These theoretical approaches have shown that derivatives of quinoline-5,8-dione are often highly reactive towards nucleophilic targets. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively detailed in the literature, this technique is widely applied to similar quinoline-dione systems to understand their dynamic behavior and interactions with biological targets. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the stability of intermolecular interactions. nih.gov

For related compounds, such as indeno[1,2-b]quinoline-9,11-diones, MD simulations have been used to elucidate binding modes with macromolecules like DNA. nih.gov These simulations typically involve placing the molecule in a solvated environment and observing its behavior over nanoseconds. Key analyses include root-mean-square deviation (RMSD) to assess conformational stability and hydrogen bond analysis to detail specific interactions. nih.gov

In conjunction with MD, molecular docking studies are often performed to predict the preferred binding orientation of a ligand to a target protein. mdpi.com For derivatives of amino-quinoline-5,8-dione, docking has been used to study interactions with enzymes like NAD(P)H:Quinone Oxidoreductase 1 (NQO1), revealing how these compounds fit into the active site.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Wavelengths)

Computational methods are valuable for predicting spectroscopic parameters, which aids in the structural characterization of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR spectra is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. mdpi.comdergipark.org.tr Calculations for related quinolinedione derivatives have shown good agreement between experimental and calculated chemical shifts. mdpi.com For instance, in a substituted 6,7-dichloro-5,8-quinolinedione, the calculated ¹³C NMR signals for the carbonyl carbons (C5 and C8) and the carbons bearing chlorine atoms (C6 and C7) were assigned to specific chemical shifts, which correlated well with experimental data. mdpi.com Based on established data for similar structures, expected chemical shift ranges for the core structure of this compound can be predicted.

Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift Range (δ, ppm) |

|---|---|

| C5, C8 (Carbonyls) | 175 - 185 |

| Aromatic Carbons (C2, C3, C4, C4a, C8a) | 115 - 150 |

| C6 (C-NH₂) | 145 - 155 |

| C7 | 110 - 120 |

UV-Vis Wavelengths: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax). dergipark.org.trresearchgate.net These calculations help understand the electronic transitions occurring within the molecule. For the related 6-aminoquinoline (B144246), TD-DFT has been used to explore its electronic spectra. researchgate.net The transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating reaction mechanisms involving quinoline-5,8-diones. The inherent electronic properties of the molecule, which can be modeled computationally, dictate the regioselectivity of its reactions.

Electrophilic and Nucleophilic Substitution: The reactivity of the this compound core can be predicted using computational analysis. For example, in the bromination of this compound, the strongly electron-donating amino group at the C6 position directs the incoming electrophile (bromine) to the adjacent C7 position, demonstrating high regioselectivity. Conversely, for nucleophilic aromatic substitution, amination of a precursor like 7-bromoquinoline-5,8-dione occurs specifically at the C6 position. researchgate.net This is due to the electronic influence of the carbonyl groups and the heterocyclic nitrogen atom, which makes the C6 position susceptible to nucleophilic attack. Local reactivity descriptors derived from quantum calculations can further pinpoint the most reactive sites for such reactions.

Development and Application of Quantum Chemical Descriptors (e.g., Fukui functions, HOMO-LUMO energies, Molecular Electrostatic Potential)

Quantum chemical descriptors provide quantitative measures of a molecule's electronic structure and reactivity. dergipark.org.tr These parameters are calculated from the optimized molecular geometry and electronic wave function. mdpi.com

HOMO-LUMO Energies: The energies of the HOMO (EHOMO) and LUMO (ELUMO) and the resulting energy gap (ΔE = ELUMO - EHOMO) are key descriptors. mdpi.com A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability. mdpi.comscience.gov For various quinoline-5,8-dione derivatives, the energy gap has been calculated to be in a range that suggests high reactivity towards biological targets. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution on the molecule's surface. mdpi.com It helps predict sites for electrophilic and nucleophilic attack. Different colors on the MEP map represent different charge potentials; red indicates negative potential (nucleophilic regions), blue indicates positive potential (electrophilic regions), and green indicates neutral potential. mdpi.com For quinoline-5,8-dione derivatives, negative potential regions are typically localized near the carbonyl oxygen atoms and the heterocyclic nitrogen atom, identifying them as sites for electrophilic attack. mdpi.comresearchgate.net

Fukui Functions: These are local reactivity descriptors that help identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. Fukui functions can precisely predict the regioselectivity of substitution reactions on the quinoline-5,8-dione ring.

Other important descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mdpi.comdergipark.org.tr These values are derived from the HOMO and LUMO energies and provide a detailed profile of the molecule's reactivity. mdpi.com

Calculated Quantum Chemical Descriptors for a Representative Quinoline-5,8-dione Derivative*

| Parameter | Symbol | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -7.141 |

| LUMO Energy | ELUMO | -3.835 |

| Energy Gap | ΔE | -3.306 |

| Ionization Potential | I | 7.141 |

| Electron Affinity | A | 3.835 |

| Hardness | η | 1.653 |

| Electronegativity | χ | 5.488 |

| Electrophilicity Index | ω | 9.123 |

Mechanistic Biochemical and Molecular Interaction Studies Non Clinical Focus

In Vitro Studies of Redox Cycling and Electron Transfer Pathways

The quinone moiety is a defining structural feature of 6-Aminoquinoline-5,8-dione, making it an active participant in redox cycling and electron transfer reactions. In cell-free chemical systems, quinones like this compound can undergo reduction to form semiquinone radical intermediates. Studies on analogous compounds, such as 6-anilino-5,8-quinolinequinone, demonstrate that these molecules possess a low redox potential, facilitating their reduction.

This process typically involves a one-electron transfer. For instance, in the presence of reducing agents like thiol compounds (e.g., glutathione), the quinone can accept an electron to form a semiquinone anion radical. This highly reactive intermediate is central to the compound's biochemical activity. Under anaerobic conditions, this radical species can be characterized using techniques like electron paramagnetic resonance (EPR) spectroscopy. The formation of the semiquinone is the first step in a potential redox cycle, where it can be further reduced to a hydroquinone (B1673460) or re-oxidized back to the parent quinone, perpetuating the cycle and enabling continuous electron transfer.

Investigation of Molecular Interactions with Biomacromolecules (e.g., DNA intercalation, protein binding in cell-free systems)

The planar aromatic structure of the quinoline (B57606) ring system in this compound suggests a potential for interaction with biological macromolecules like DNA and proteins.

DNA Intercalation: Research on various aminoquinoline scaffolds has shown that these molecules can interact with DNA primarily through an intercalation mechanism. This involves the insertion of the flat aromatic ring system between the base pairs of the DNA double helix. This mode of binding is supported by spectroscopic techniques, where changes in the absorption and emission spectra of the compound are observed upon the addition of DNA. Further evidence comes from emission quenching experiments using molecules like ethidium (B1194527) bromide, where the aminoquinoline compound displaces the pre-bound ethidium bromide from DNA, causing a decrease in fluorescence intensity.

Protein Binding: In cell-free systems, derivatives of quinoline-5,8-dione have been shown to bind to specific proteins. Molecular docking studies, for example, have elucidated the interaction between quinoline-5,8-dione derivatives and the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). These studies reveal specific binding within the enzyme's active site, stabilized by a combination of hydrogen bonds and hydrophobic interactions. For instance, the nitrogen and oxygen atoms of the quinoline-5,8-dione core can form hydrogen bonds with amino acid residues like tyrosine, while the ring structure engages in hydrophobic interactions with residues such as phenylalanine and the FAD cofactor.

Enzyme Inhibition Kinetics and Mechanism in Cell-Free Systems (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1), Guanylate Cyclase, c-Abl kinase)

This compound and its derivatives have been identified as inhibitors of several enzymes, with NAD(P)H:quinone oxidoreductase 1 (NQO1) being a prominent target.

NAD(P)H:quinone oxidoreductase 1 (NQO1): NQO1 is a flavoenzyme that typically detoxifies quinones through a two-electron reduction. However, certain this compound derivatives act as inhibitors of this enzyme. Kinetic studies performed with recombinant human NQO1 have demonstrated that these compounds can act as competitive inhibitors. In a competitive inhibition model, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Lineweaver-Burk plot analysis for certain derivatives shows that as the inhibitor concentration increases, the maximum reaction velocity (Vmax) remains constant, while the Michaelis constant (Km) increases. This kinetic profile is a hallmark of competitive inhibition. For example, studies on a C6-substituted amino-quinoline-5,8-dione derivative (compound 6d) revealed a consistent Vmax while the Km value increased with rising inhibitor concentrations, confirming its competitive inhibitory mechanism against NQO1. mdpi.com

Table 1: NQO1 Inhibition Kinetics for a this compound Derivative (Compound 6d) mdpi.com This table is interactive. You can sort and filter the data.

| Inhibitor Concentration (µM) | Vmax (nmol/mg protein/20s) | Km (µM) | Inhibition Type |

|---|---|---|---|

| 0 (Control) | 12.5 ± 1.2 | 30.22 ± 2.5 | - |

| 1.0 | 12.5 ± 1.2 | 45.27 ± 5.33 | Competitive |

Reactive Oxygen Species Generation and Scavenging Mechanisms in Chemical Systems

The redox cycling capability of this compound is directly linked to its ability to generate reactive oxygen species (ROS) in chemical systems. The one-electron reduction of the parent quinone leads to the formation of a semiquinone anion radical. nih.gov

Under aerobic conditions, this semiquinone radical can readily transfer its extra electron to molecular oxygen (O₂), a process that regenerates the parent quinone and produces a superoxide (B77818) anion radical (O₂•⁻). nih.gov This reaction is a key mechanism for ROS generation initiated by quinone compounds. The regenerated parent quinone is then available to undergo another round of reduction, establishing a catalytic cycle that can lead to the continuous production of superoxide radicals as long as reducing equivalents are available.

The superoxide anion can subsequently lead to the formation of other ROS, such as hydrogen peroxide (H₂O₂) through dismutation, and the highly reactive hydroxyl radical (•OH) via Fenton-type reactions. Therefore, in simple chemical systems containing a reducing agent and oxygen, this compound can act as a catalyst for the generation of a cascade of reactive oxygen species.

Fundamental Cellular Permeation and Subcellular Localization Studies (mechanistic, non-physiological endpoint)

Fundamental studies suggest that the this compound scaffold possesses physicochemical properties conducive to crossing biological membranes. The quinoline-dione structure is relatively hydrophobic and neutral, characteristics that facilitate passive diffusion across the lipid bilayer of cell membranes. In silico analyses of similar quinoline-dione compounds predict moderate water solubility and favorable parameters for bioavailability, which indirectly supports their capacity for cellular permeation.

The ability of these compounds to inhibit intracellular enzymes provides further evidence of their cellular uptake. The primary localization of NQO1, a key target, is in the cytosol, but the enzyme is also found in the nucleus, mitochondria, and endoplasmic reticulum. mdpi.com For an inhibitor to engage NQO1 in these various compartments, it must first permeate the outer cell membrane and then potentially traverse the membranes of these specific organelles. This implies that this compound and its derivatives can achieve a broad subcellular distribution following cellular entry. The precise mechanisms, whether purely passive diffusion or involving transporters, are a subject for more detailed investigation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis Non Clinical Focus

Systematic Investigation of Substituent Effects on Reactivity and Electronic Properties

The chemical reactivity and electronic landscape of the quinoline-5,8-dione scaffold are intricately modulated by the nature and position of its substituents. Research into derivatives of this core structure has revealed that modifications, particularly at the C2, C6, and C7 positions, play a crucial role in determining the molecule's properties. mdpi.com

Studies on 6,7-dichloro-5,8-quinolinedione have shown that introducing various groups at the C2 position significantly influences the molecule's reactivity towards nucleophilic targets. mdpi.com Quantum chemical parameters calculated using Density Functional Theory (DFT) methods indicate that derivatives with different C2 substituents exhibit a high degree of reactivity. mdpi.com The introduction of hydroxyl or formyl groups at this position can create additional nucleophilic regions on the molecule, altering its interaction profile. mdpi.com Furthermore, the rate of enzymatic conversion by proteins like NAD(P)H:quinone oxidoreductase 1 (NQO1) is dependent on the specific substituent at the C2 position. mdpi.com

The C6 position is also a key site for modification. The introduction of amine, aryl, or pyrrolyl groups at C6 via metal-ion-promoted reactions results in compounds that are markedly metallochromic. electronicsandbooks.com Upon chelation with metal ions, these 6-substituted quinoline-5,8-diones exhibit a significant bathochromic shift (a shift to longer wavelengths) in their absorption bands, with a concurrent increase in molecular extinction coefficients, leading to strong new bands in the visible and near-infrared regions. electronicsandbooks.comrsc.org The stability of the reduced (leuco) forms of these dyes is also highly dependent on the 6-substituent. electronicsandbooks.com

| Scaffold | Position of Substitution | Substituent Type | Observed Effect on Properties | Reference |

|---|---|---|---|---|

| 6,7-dichloro-5,8-quinolinedione | C2 | Hydroxyl, Formyl | Creates additional nucleophilic regions; alters enzymatic conversion rates by NQO1. | mdpi.com |

| Quinoline-5,8-dione | C6 | Amino, Aryl, Pyrrolyl | Induces metallochromic properties, causing a large bathochromic shift upon metal chelation. | electronicsandbooks.com |

| 5-amino/hydroxy-quinolone | N1 | Ethyl, Cyclopropyl, Difluorophenyl | Greatly influences the SAR effects of substituents at C5, C7, and C8. | nih.gov |

| 5,8-quinolinedione-thymidine hybrid | C7 | Thymidine moiety | Localization of nitrogen atoms influences the enzymatic conversion rate. | mdpi.com |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Research (non-clinical endpoints)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity and physicochemical properties of chemical compounds based on their molecular structure. dergipark.org.tr For 5,8-quinolinequinone derivatives, QSAR/QSPR studies have been employed to establish mathematical relationships between molecular descriptors and non-clinical endpoints, such as anti-proliferative and anti-inflammatory activities. dergipark.org.trresearchgate.net

These predictive models are built by calculating a variety of molecular descriptors for a series of 5,8-quinolinequinone derivatives and then using statistical methods, like multiple linear regression, to correlate these descriptors with observed activities. dergipark.org.tr The goal is to develop statistically robust models that can forecast the properties of new, unsynthesized molecules, thereby accelerating the discovery of novel compounds with desired characteristics. dergipark.org.tr

The molecular descriptors used in these studies fall into several categories:

Electronic Descriptors: These include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO energy gap (ΔE), dipole moment (μ), ionization potential (IP), and electron affinity (EA). researchgate.net The energy gap, for instance, can indicate the chemical reactivity of a molecule. mdpi.com

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor in this category, representing the lipophilicity of the compound. researchgate.net

Global Reactivity Descriptors: These are derived from electronic parameters and include electronegativity (χ), molecular hardness (η), molecular softness (S), and the electrophilicity index (ω). dergipark.org.trresearchgate.net Studies have found that the electronegativity parameter is often highly correlated with both electronic and thermochemical parameters. dergipark.org.trresearchgate.net

Thermochemical and Physical Descriptors: These can include molecular volume (Vm), molar refractivity (MR), entropy (Se), and heat capacity (C). dergipark.org.trresearchgate.net

By analyzing these descriptors, researchers can build models to predict how structural modifications will impact a compound's activity. For example, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies are used to evaluate libraries of new molecules based on their calculated properties. nih.gov These predictive models provide valuable insights for the rational design of new derivatives with enhanced activity and favorable properties. mdpi.com

| Descriptor Category | Examples of Descriptors | Significance in Modeling |

|---|---|---|

| Electronic | EHOMO, ELUMO, Dipole Moment (μ) | Relate to chemical reactivity and molecular interactions. |

| Hydrophobic | Octanol-Water Partition Coefficient (logP) | Indicates the lipophilicity and potential membrane permeability. |

| Global Reactivity | Electronegativity (χ), Molecular Hardness (η), Electrophilicity Index (ω) | Quantify the overall chemical reactivity and stability of the molecule. |

| Physical/Thermochemical | Molecular Volume (Vm), Molar Refractivity (MR), Entropy (Se) | Describe the size, shape, and thermodynamic properties of the molecule. |

Stereochemical Influence on Molecular Recognition and Reactivity

The three-dimensional arrangement of atoms, or stereochemistry, can have a profound impact on the molecular recognition and reactivity of quinoline (B57606) derivatives. The introduction of a chiral center into the molecular structure can lead to stereoisomers (enantiomers or diastereomers) that, despite having the same chemical formula and connectivity, may interact differently with a chiral biological environment, such as an enzyme's active site.

Research on chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds has demonstrated that stereochemistry can significantly influence biological effects. mdpi.comdntb.gov.ua When synthesized and tested as separate enantiomers (R and S forms), these compounds can exhibit different levels of activity. For instance, specific enantiomers may be more effective at affecting cell cycle phases, inducing mitochondrial membrane depolarization, or stimulating cellular ROS (Reactive Oxygen Species) production in cancer cell lines. mdpi.com This differentiation in activity underscores that the specific spatial orientation of the functional groups is critical for effective molecular recognition by biological targets.

The geometry of how a molecule binds is also fundamental. Molecular docking studies, which predict the preferred orientation of one molecule to a second when bound to each other, show that the arrangement and type of interactions between quinolinedione derivatives and a protein's active site are dependent on the substituent's structure. mdpi.com For example, the presence of a hydroxyl group at a specific position can enable the formation of an additional hydrogen bond with a key amino acid residue, such as tyrosine, thereby strengthening the binding affinity. mdpi.com Similarly, π-π stacking interactions are often crucial for the binding affinity of these planar ring systems. researchgate.net The stereochemical configuration of the molecule dictates whether these optimal interactions can occur, thus governing its reactivity and biological function.

Applications in Advanced Chemical and Materials Science Research

Utilization as a Building Block in Complex Organic Synthesis

The 6-aminoquinoline-5,8-dione scaffold is a valuable building block in the field of organic synthesis, providing a foundational structure for constructing more intricate and functionally diverse molecules. nbinno.com As a chemical intermediate, its structure allows for a variety of chemical modifications, making it an indispensable tool for creating complex molecular architectures. nbinno.com The reactivity of the quinolinequinone core and the nucleophilicity of the amino group enable its participation in numerous chemical reactions to generate novel derivatives.

Researchers have successfully synthesized new series of 6-amino-quinoline-5,8-dione derivatives through multi-step reactions. researchgate.net For instance, new compounds have been prepared by reacting related bromo-quinoline-5,8-dione precursors with a range of alkyl, heterocyclic, or aromatic amines. researchgate.net This demonstrates the utility of the core structure as a versatile platform for generating libraries of compounds with potentially unique biological or material properties. The quinoline-5,8-dione moiety itself is a key fragment in several biologically active compounds, and the ability to synthesize derivatives from this basic structure is crucial for research in medicinal chemistry and drug development. mdpi.comnih.gov The continuous demand for innovative solutions in medicine and technology drives the need for such versatile chemical intermediates. nbinno.com

Table 1: Examples of Synthetic Transformations Involving the Quinoline-5,8-dione Scaffold

| Precursor/Intermediate | Reagents/Conditions | Product Type | Research Focus |

|---|---|---|---|

| 7-bromo-quinoline-5,8-dione | Alkyl/Heterocyclic/Aromatic amines | 6-amino-quinoline-5,8-dione derivatives | Cytotoxic agents researchgate.net |

| 6,7-dihaloquinoline-5,8-diones | DABCO-assisted enolate ion | Vinylquinolinediones | Synthesis of benzo[g]quinoline derivatives researchgate.net |

Development of Redox-Active Materials and Organic Electronics Components

The quinone functional group within the this compound structure imparts inherent redox activity, making it a prime candidate for the development of advanced electronic materials. Quinones are a well-established class of redox-active moieties that can be incorporated into polymeric backbones to create materials for electrochemical energy storage, such as battery electrodes. nih.gov The ability of the this compound molecule to undergo reversible oxidation and reduction is central to these applications.

Quantum chemical studies on related quinolinedione derivatives have shown that these molecular systems can possess good charge transfer capabilities. mdpi.com The arrangement of Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO) in these structures is conducive to electron transport, a critical property for organic electronics components. mdpi.com The incorporation of redox-active organic molecules like this compound into polymers or frameworks can lead to the creation of robust, tunable, and sustainable electroactive materials for applications in batteries, sensors, and electrocatalysis. nih.gov

Role in Analytical Chemistry Research

In analytical chemistry, the structural features of the broader aminoquinoline family suggest potential applications for this compound as a reagent or probe in non-clinical assays. The 6-aminoquinoline (B144246) scaffold is known for its fluorescent properties, a characteristic that is crucial for the development of imaging agents and chemical sensors. nbinno.com The ability of such molecules to absorb and emit light at specific wavelengths allows for the creation of materials with tailored optical behaviors for detection purposes. nbinno.com

Furthermore, the aminoquinoline structure possesses chelating properties, enabling it to form stable complexes with various metal ions. nbinno.com This characteristic is highly valuable for analytical applications, including the detection and quantification of pollutants in environmental samples like water and soil. nbinno.com By forming a specific, often colored or fluorescent, complex with a target analyte, this compound or its derivatives could serve as sensitive and selective probes in various analytical methods.

Exploration in Dye Chemistry and Pigment Research

The quinoline (B57606) framework is a well-known structural component in the manufacture of various dyes. researchgate.net Quinoline and its derivatives are used to prepare pigments such as cyanine (B1664457) blue and photosensitive dyes. researchgate.net The this compound molecule contains the necessary features of a dye: a chromophore (the conjugated quinone system) responsible for the color, and an auxochrome (the amino group) which can modify and enhance the color.

Research into quinoline derivatives has demonstrated their potential as fluorescent dyes for textile applications, particularly on acrylic fabrics. researchgate.net Certain derivatives have been shown to possess strong fluorescence properties while being non-cytotoxic at relevant doses, suggesting their suitability for use as colorants in various commercial products. researchgate.net The inherent structure of this compound makes it an interesting candidate for exploration in the synthesis of new dyes and pigments with specific colors and functional properties.

Catalytic Functions in Chemical Transformations

The aminoquinoline scaffold has been effectively utilized in catalysis, most notably as a directing group in transition metal-catalyzed reactions. For example, 8-aminoquinoline (B160924) has been employed as a directing group in nickel-catalyzed C(sp³)–H arylation, guiding the catalyst to a specific C-H bond to achieve selective functionalization. chemrxiv.org This highlights the potential of the amino-substituted quinoline core within this compound to participate in or direct chemical transformations.

Moreover, the redox-active nature of the quinone moiety opens up possibilities for its use in electrocatalysis or photoredox catalysis. nih.gov Redox-active organic materials can act as heterogeneous catalysts, offering advantages such as recyclability and robustness compared to their homogeneous counterparts. nih.gov The ability of this compound to facilitate single electron transfer processes makes it a potential candidate for mediating or catalyzing specific redox reactions in organic synthesis. The compound itself can be seen as a catalyst for innovation, with multifaceted applications in chemical synthesis and material science. nbinno.com

Emerging Research Frontiers and Future Directions

Exploration of Novel Synthetic Pathways for 6-Aminoquinoline-5,8-dione Derivatives

The development of novel and efficient synthetic routes to access diverse this compound derivatives is a cornerstone of ongoing research. Traditional methods are being supplemented by innovative strategies that offer greater control over regioselectivity and functional group tolerance, enabling the creation of libraries of compounds with tailored properties.

Recent efforts have focused on the modification of the quinoline-5,8-dione core at various positions. For instance, new synthetic routes have been developed for 6,7-dichloro-5,8-quinoxalinedione, an analog of quinoline-5,8-dione, starting from 4-aminophenol (B1666318) in a multi-step process. semanticscholar.orgkist.re.kr The key step in this synthesis is the chloroxidation of the sulfuric acid salt of 8-amino-5-quinoxalinol. semanticscholar.orgkist.re.kr Furthermore, researchers have successfully synthesized 7-amino-isoquinoline-5,8-dione and 6-amino-quinoline-5,8-dione derivatives by treating bromo-substituted quinones with various amines through a nucleophilic substitution mechanism. researchgate.net The rate of these reactions is dependent on the electron availability on the amine nucleophile. researchgate.net

Another area of exploration is the synthesis of substituted chloroisoquinolinediones and their subsequent cyclization to form pyrido[3,4-b]phenazinediones. nih.gov These synthetic strategies often involve multi-step reactions starting from precursors like isoquinoline (B145761) and 8-hydroxy-quinoline. researchgate.net The introduction of substituents at the C2, C6, and C7 positions of the 5,8-quinolinedione (B78156) moiety has been shown to be crucial for their chemical properties. mdpi.com For example, the introduction of an amine or alkoxyl group at the C6 or C7 positions can significantly alter the electronic properties of the molecule. mdpi.com

Future work in this area is expected to focus on greener and more atom-economical synthetic methods. This includes the use of novel catalysts and flow chemistry techniques to improve yields and reduce waste. The development of one-pot sequential synthesis methods, which are efficient and environmentally friendly, is also a promising direction. researchgate.net

Development of Advanced Theoretical Models for Predicting Reactivity and Interactions

Computational chemistry is playing an increasingly vital role in understanding and predicting the behavior of this compound and its derivatives. The development of advanced theoretical models allows for the in-depth analysis of molecular structure, electronic properties, and reactivity, guiding the design of new molecules with desired characteristics.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools used to explore the geometrical parameters, molecular orbitals (MOs), electronic spectra, and other properties of quinoline (B57606) derivatives. consensus.app For example, computational studies on 6-aminoquinoline (B144246) have explored its optimized chemical structure, vibrations, and electronic states. consensus.appresearchgate.netnih.gov These studies help in understanding the localization of HOMO and LUMO, which are crucial for predicting the sites of electrophilic and nucleophilic attack. consensus.app

Quantum chemical parameters calculated using DFT methods, such as the energy gap (ΔE) between the HOMO and LUMO, can provide insights into the reactivity of these compounds towards biological targets. mdpi.com A smaller energy gap generally indicates higher reactivity. mdpi.com Molecular Electrostatic Potential (MEP) maps are also used to identify the nucleophilic and electrophilic regions of the molecule, which is essential for predicting how the molecule will interact with other species. mdpi.com

Future research will likely focus on the development of more accurate and efficient computational methods. This could involve the use of machine learning and artificial intelligence to develop predictive models for the properties and reactivity of new this compound derivatives. These models could significantly accelerate the discovery of new compounds with specific functionalities.

Expansion of Mechanistic Studies in Non-Clinical Contexts

A deeper understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new applications. While much of the mechanistic work has been driven by its biological activity, there is a growing interest in exploring its reactivity in non-clinical contexts.

Studies have investigated the reaction of quinoline-5,8-diones with various nucleophiles. For example, the reaction with charged phosphorus nucleophiles has been shown to proceed via an electron transfer mechanism, leading to the formation of diphosphanes and the radical anion of the quinone. researchgate.net The dimerization of short-lived phosphorus-centered radicals is a key step in this process. researchgate.net The electrochemical oxidation of 6-aminoquinoline has also been studied, revealing a mechanism that involves the initial single-electron oxidation to form a free radical species, followed by dimerization. researchgate.net

The addition-elimination mechanism is a common pathway for nucleophilic substitution on quinoxaline (B1680401) derivatives, which are structurally related to quinoline-diones. nih.gov This mechanism typically involves nucleophilic addition, hydrolysis, and oxidation steps. nih.gov The regioselectivity of these reactions is a key area of investigation, with theoretical studies helping to explain the preferred sites of attack. nih.gov

Future research in this area will likely involve the use of advanced spectroscopic techniques, such as stopped-flow and time-resolved spectroscopy, to study the kinetics and intermediates of these reactions in greater detail. Combining these experimental techniques with high-level computational studies will provide a comprehensive picture of the reaction mechanisms.

Integration into Emerging Technologies (non-clinical, e.g., supramolecular chemistry, nanoscience)

The unique electronic and structural properties of this compound make it an attractive building block for the development of new materials and technologies. Its ability to participate in electron transfer reactions and form metal complexes opens up possibilities for its use in supramolecular chemistry and nanoscience.

In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures. ub.edu The quinone moiety of this compound can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the driving forces for self-assembly. ub.edu These self-assembled structures could have applications in areas such as sensing and molecular electronics.

In the field of nanoscience, this compound and its derivatives could be used to functionalize nanoparticles, creating hybrid materials with novel properties. ub.edu For example, gold nanoparticles functionalized with specific molecules can be used for targeted delivery and imaging. ub.edu The ability of quinoline-5,8-diones to chelate metal ions could also be exploited in the design of new nanomaterials with catalytic or magnetic properties. electronicsandbooks.com

The development of new color formers based on 6-substituted quinoline-5,8-diones is another promising area. electronicsandbooks.comrsc.org These compounds can produce intense absorption bands in the visible and near-IR regions upon metal chelate complexation and oxidation, making them suitable for use in information recording systems. electronicsandbooks.comrsc.org

Future research will focus on the rational design and synthesis of this compound derivatives with specific properties for integration into these emerging technologies. This will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, and nanotechnology.

Interdisciplinary Research Integrating Computation and Experimentation

The synergy between computational and experimental approaches is a powerful driver of innovation in chemical research. For this compound, the integration of theoretical modeling and experimental validation is crucial for advancing our understanding of its fundamental properties and for the development of new applications.

Computational studies can predict the properties and reactivity of new derivatives, guiding synthetic efforts towards the most promising candidates. mdpi.com For example, DFT calculations can be used to predict the electronic spectra of new color formers, which can then be validated by experimental measurements. consensus.app Similarly, theoretical models can be used to elucidate reaction mechanisms, with the proposed intermediates and transition states being probed experimentally using spectroscopic techniques. researchgate.net

An example of this integrated approach is the study of the electrochemical oxidation of 6-aminoquinoline, where semi-empirical quantum chemical computations were used to predict the reaction mechanism, and these predictions were then correlated with cyclic voltammetry experiments. researchgate.net This combination of theory and experiment provided a detailed understanding of the electro-oxidation process.

The future of research on this compound will undoubtedly rely on even closer collaboration between computational and experimental chemists. This interdisciplinary approach will be essential for tackling the complex challenges in designing new materials and technologies based on this versatile molecular scaffold.

Q & A

Q. Why do some derivatives show variable potency across studies despite similar structures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.